molecular formula C8H7F6NO B14613880 1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine CAS No. 58228-38-9

1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine

Cat. No.: B14613880
CAS No.: 58228-38-9
M. Wt: 247.14 g/mol
InChI Key: CGMOIZTXTZZNJG-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-ol is a fluorinated alcohol known for its high polarity and ionizing power. It is commonly used as a solvent in various chemical reactions and industrial applications. Pyridine, on the other hand, is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group replaced by a nitrogen atom. The combination of these two compounds can lead to unique chemical properties and applications.

Preparation Methods

1,1,1,3,3,3-Hexafluoropropan-2-ol is typically synthesized from hexafluoropropylene through an intermediate, hexafluoroacetone, which is then hydrogenated . The reaction can be represented as follows:

(CF3)2CO+H2(CF3)2CHOH(CF_3)_2CO + H_2 \rightarrow (CF_3)_2CHOH (CF3​)2​CO+H2​→(CF3​)2​CHOH

This process involves the use of hydrogen gas and a suitable catalyst under controlled conditions.

Pyridine is usually produced through the distillation of coal tar or by the catalytic dehydrogenation of piperidine. Industrial methods often involve the reaction of acetaldehyde, formaldehyde, and ammonia.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexafluoroacetone.

    Reduction: It can be reduced to form hexafluoropropane.

    Substitution: It participates in nucleophilic substitution reactions due to its high polarity.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction . Major products formed from these reactions include hexafluoroacetone and hexafluoropropane.

Pyridine, being a basic compound, undergoes electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. It also forms coordination complexes with metals.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoropropan-2-ol is widely used in scientific research due to its unique properties:

Pyridine is used as a precursor to agrochemicals and pharmaceuticals. It is also employed as a solvent and reagent in organic synthesis.

Mechanism of Action

1,1,1,3,3,3-Hexafluoropropan-2-ol exerts its effects primarily through its high polarity and ability to form hydrogen bonds. This makes it an excellent solvent for polar and ionic compounds. It facilitates various chemical reactions by stabilizing transition states and intermediates .

Pyridine acts as a nucleophile in many reactions due to the lone pair of electrons on the nitrogen atom. It can also act as a base, accepting protons in acid-base reactions.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoropropan-2-ol is unique due to its high fluorine content, which imparts high polarity and chemical stability. Similar compounds include:

Pyridine is compared with other nitrogen-containing heterocycles such as:

    Pyrimidine: Contains two nitrogen atoms in the ring.

    Quinoline: Contains a fused benzene and pyridine ring.

These comparisons highlight the unique properties and applications of 1,1,1,3,3,3-hexafluoropropan-2-ol and pyridine in various fields.

Properties

CAS No.

58228-38-9

Molecular Formula

C8H7F6NO

Molecular Weight

247.14 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-ol;pyridine

InChI

InChI=1S/C5H5N.C3H2F6O/c1-2-4-6-5-3-1;4-2(5,6)1(10)3(7,8)9/h1-5H;1,10H

InChI Key

CGMOIZTXTZZNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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